Crystal Structure Differentiation: Monoclinic Packing vs. Triclinic 2,5-Dihydroxyterephthalic Acid Isomer
The crystal structure of the target compound (dimethyl ester) is monoclinic (space group P21/c), whereas the crystal structure of its closely related isomer, 2,5-dihydroxyterephthalic acid (free acid form), is triclinic (space group P). This fundamental difference in crystal symmetry and packing is quantified by their unit cell parameters and volume [1][2]. The target compound's larger unit cell volume and different symmetry reflect its distinct molecular packing, which is crucial for crystal engineering applications.
| Evidence Dimension | Crystal Structure (Space Group, Unit Cell Parameters, Volume) |
|---|---|
| Target Compound Data | Monoclinic, P21/c; a = 11.6462(8) Å, b = 7.0925(3) Å, c = 13.5745(10) Å, β = 114.327(9)°, V = 1021.70(11) ų |
| Comparator Or Baseline | 2,5-Dihydroxyterephthalic acid (free acid, isomer); Triclinic, P; a = 4.2947(5) Å, b = 5.6089(5) Å, c = 8.2331(19) Å, α = 93.612(4)°, β = 102.219(4)°, γ = 96.7621(14)°, V = 191.69(1) ų |
| Quantified Difference | Different space group (monoclinic vs. triclinic). Unit cell volume of the target ester (1021.70 ų) is approximately 5.3 times larger than that of the 2,5-isomer free acid (191.69 ų). |
| Conditions | Single-crystal X-ray diffraction at 293 K for target compound [1]; Powder X-ray diffraction at 302 K for the comparator [2]. |
Why This Matters
This data confirms that the compound's 2,6-substitution and esterification lead to a fundamentally different solid-state packing arrangement compared to its 2,5-isomer analog, which directly affects its material properties and utility in crystal engineering.
- [1] Fun, H.-K., et al. (2010). Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Acta Crystallographica Section E, 66(Pt 4), o796. https://doi.org/10.1107/S1600536810011074 View Source
- [2] Kaduk, J. A., et al. (2022). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. Acta Crystallographica Section E, 78(Pt 10), 968-972. https://doi.org/10.1107/S2056989022009452 View Source
